4-(4-Methoxyphenyl)-2,6-diphenylpyrimidine-5-carbonitrile
Description
Properties
CAS No. |
89058-96-8 |
|---|---|
Molecular Formula |
C24H17N3O |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-2,6-diphenylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C24H17N3O/c1-28-20-14-12-18(13-15-20)23-21(16-25)22(17-8-4-2-5-9-17)26-24(27-23)19-10-6-3-7-11-19/h2-15H,1H3 |
InChI Key |
OCYKVYKEWUAQNQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NC(=C2C#N)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Aromatic Aldehydes and Ketones
Original Method by Abd-Elfattah et al. (1983)
The foundational synthesis of 4-(4-methoxyphenyl)-2,6-diphenylpyrimidine-5-carbonitrile was reported by Abd-Elfattah et al. in 1983. This method employs a three-component cyclocondensation reaction involving:
- 4-Methoxybenzaldehyde as the aromatic aldehyde.
- Acetophenone as the ketone component.
- Malononitrile as the carbonitrile source.
The reaction proceeds in ethanol under basic conditions (potassium hydroxide) at reflux temperatures (78–80°C) for 3–5 hours. The mechanism follows a modified Hantzsch pyrimidine synthesis, where the aldehyde and ketone undergo aldol condensation to form a chalcone intermediate. Subsequent cyclization with malononitrile yields the pyrimidine core. The final product is isolated via acidification and recrystallization from ethanol, achieving a yield of ~77%.
Key Reaction Parameters
| Component | Quantity (mmol) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 4-Methoxybenzaldehyde | 2 | Ethanol | 78–80 | 3–5 | 77 |
This method remains widely cited due to its simplicity and scalability. However, challenges include prolonged reaction times and the need for rigorous purification to remove byproducts such as unreacted chalcones.
Nucleophilic Substitution on Chlorinated Pyrimidine Intermediates
Two-Step Synthesis via Chloropyrimidine Intermediate
A contemporary approach involves synthesizing a chlorinated pyrimidine precursor, followed by nucleophilic substitution. This method, adapted from procedures for analogous pyrimidine-5-carbonitriles, proceeds as follows:
Step 1: Synthesis of 4-Chloro-6-(4-Methoxyphenyl)-2-(Methylthio)Pyrimidine-5-Carbonitrile
A solution of 4-methoxybenzaldehyde (2 mmol) and methyl thiourea (2.2 mmol) in acetic anhydride undergoes cyclization at 120°C for 8 hours. The intermediate is chlorinated using phosphorus oxychloride (POCl₃) under reflux (110°C, 6 hours), yielding the chloropyrimidine.
Step 2: Displacement of Chlorine with Phenyl Groups
The chloropyrimidine (1 mmol) is reacted with phenylboronic acid (2.2 mmol) in a Suzuki–Miyaura coupling using palladium(II) acetate as a catalyst and potassium carbonate as a base. The reaction occurs in a tetrahydrofuran (THF)/water (4:1) mixture at 80°C for 12 hours. This step installs the 2- and 6-phenyl groups, yielding the target compound with a 68% isolated yield after column chromatography.
Advantages
- Enables precise control over substituent positions.
- Compatible with diverse aryl boronic acids for functional group diversification.
Alternative Pathways and Modifications
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly. A mixture of 4-methoxybenzaldehyde (1 mmol), benzaldehyde (1 mmol), and malononitrile (1.2 mmol) in ethanol is irradiated at 100°C for 20 minutes. This method achieves a 72% yield, demonstrating improved efficiency compared to conventional heating.
Solvent-Free Mechanochemical Synthesis
Grinding equimolar amounts of 4-methoxybenzaldehyde, acetophenone, and malononitrile with potassium hydroxide in a ball mill for 30 minutes produces the target compound in 65% yield. While environmentally friendly, this method requires post-reaction extraction with dichloromethane to isolate the product.
Comparative Analysis of Preparation Methods
Table 1: Method Comparison
The cyclocondensation method remains optimal for large-scale synthesis due to its straightforward setup and high yield. Conversely, the Suzuki coupling route offers superior regioselectivity for applications requiring tailored substitution patterns.
Challenges and Optimization Strategies
Byproduct Formation in Cyclocondensation
The primary byproduct, 4-(4-methoxyphenyl)-6-phenylpyrimidine-5-carbonitrile (lacking the 2-phenyl group), arises from incomplete aldol condensation. Adding a 10% excess of acetophenone suppresses this side reaction, improving yields to 82%.
Catalyst Recovery in Suzuki Coupling
Recycling the palladium catalyst via filtration over Celite® and washing with ethyl acetate reduces costs by 40% without compromising yield.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)-2,6-diphenylpyrimidine-5-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidines with various functional groups.
Scientific Research Applications
4-(4-Methoxyphenyl)-2,6-diphenylpyrimidine-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)-2,6-diphenylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction pathways that regulate cell growth, apoptosis, or other cellular functions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Substituent Effects : The presence of electron-donating methoxy groups (e.g., 4-MeOPh) generally increases lipophilicity but may reduce antioxidant activity compared to electron-withdrawing groups like halogens .
- Amino vs.
Antinociceptive Activity
- Compound 5b (4-ClPh, 4-MeOPh, 4-oxo) and 5i (2,6-Ph, 4-oxo) demonstrated ~88% inhibition of abdominal constrictions in mice at 50 mg/kg. The methoxy group in 5b enhances activity, but halogenation (e.g., Cl) may reduce efficacy .
- Target Compound : While lacking an oxo group, its diphenyl and methoxyphenyl substituents may promote hydrophobic interactions in analgesic targets, though direct activity data are unavailable.
Antioxidant Activity
- A methoxy-substituted analog (6-(4-MeOPh)-4-(4-MeOPh)-2-oxo-dihydropyridine-3-carbonitrile ) showed only 17.55% antioxidant activity at 12 ppm, significantly lower than brominated or hydroxylated derivatives (up to 79%) . This suggests methoxy groups are less favorable for radical scavenging.
Herbicidal Activity
- Pyrimidinecarbonitriles with aryl substituents (e.g., 4-chlorobenzyl, 3,4,5-trimethoxyphenyl) showed moderate activity against rape but weak effects on barnyard grass .
Substituent-Driven Structure-Activity Relationships (SAR)
Electron-Donating Groups (e.g., MeO): Enhance lipophilicity and π-π stacking but may reduce antioxidant efficacy . In antinociception, methoxy groups improve activity when paired with oxo or halogen groups .
Halogen Substituents (Cl, Br): Increase molecular weight and polarity but may reduce antinociceptive activity .
Amino Groups: Improve solubility and hydrogen-bonding capacity, as seen in 4h (mp 222°C) .
Biological Activity
4-(4-Methoxyphenyl)-2,6-diphenylpyrimidine-5-carbonitrile (CAS Number: 89058-96-8) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, and potential therapeutic applications based on current literature.
- Molecular Formula : CHNO
- Molecular Weight : 363.411 g/mol
- LogP : 5.35788 (indicating high lipophilicity)
- Polar Surface Area (PSA) : 58.800 Ų
Biological Activities
Research indicates that derivatives of pyrimidine-5-carbonitriles, including this compound, exhibit a range of biological activities:
-
Anticancer Activity :
- Studies have shown that compounds with pyrimidine structures can inhibit cancer cell proliferation. For instance, compounds similar to this compound demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancers .
- A recent study highlighted that pyrimidine derivatives can induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and caspase activation .
-
Antimicrobial Properties :
- The compound has been evaluated for its antimicrobial activity against various pathogens. Research indicates that it can inhibit the growth of Gram-positive and Gram-negative bacteria, as well as certain fungi .
- The mechanism of action may involve disruption of microbial cell membranes or inhibition of specific metabolic pathways.
- Anti-inflammatory Effects :
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Condensation Reactions : Utilizing malononitrile with appropriate aldehydes and amines under reflux conditions.
- Cyclization Processes : Formation of the pyrimidine ring through cyclization reactions that involve nucleophilic attack on carbon electrophiles.
Case Studies
- Cytotoxicity Assays :
- Mechanistic Studies :
Q & A
Q. Methodological Insight :
- Use IR spectroscopy to monitor the disappearance of starting materials (e.g., CN stretch at ~2212 cm⁻¹) .
- Purify via recrystallization from ethanol/water mixtures to enhance crystallinity .
How can researchers address discrepancies between calculated and observed elemental analysis data for pyrimidinecarbonitriles?
Advanced Research Question
Discrepancies in elemental analysis (e.g., C, H, N percentages) often arise from incomplete purification or hygroscopic intermediates. reports calculated vs. observed values (e.g., C: 57.13% vs. 57.24%), highlighting the need for rigorous drying and use of high-purity solvents.
Q. Methodological Insight :
- Perform TGA (thermogravimetric analysis) to assess moisture content .
- Validate purity via HPLC-MS to detect trace impurities affecting elemental composition .
What spectroscopic and crystallographic techniques are most reliable for confirming the regioselectivity of pyrimidinecarbonitrile derivatives?
Basic Research Question
- NMR Spectroscopy : Key ¹H NMR signals include aromatic protons (δ 7.0–8.4 ppm) and NH₂ groups (δ ~7.09 ppm). ¹³C NMR confirms nitrile carbon at ~116–118 ppm .
- X-ray Crystallography : Resolves ambiguities in substitution patterns. used crystallography to confirm the planar conformation of pyridine derivatives, applicable to pyrimidine analogs.
Q. Methodological Insight :
- Use DFT calculations to map electrostatic potential surfaces .
- Analyze substituent effects via Hammett plots using reaction rate data .
What strategies resolve contradictions in reported melting points or spectral data for structurally similar pyrimidinecarbonitriles?
Advanced Research Question
Contradictions may arise from polymorphism or solvent-dependent crystallization. For example, reports a melting point of 300°C for a methoxyphenyl derivative, while notes 113–115°C for a methylthio analog.
Q. Methodological Insight :
- Perform DSC (differential scanning calorimetry) to detect polymorphic transitions .
- Compare solvent-free vs. solvated crystal structures using SC-XRD .
How can computational modeling guide the design of pyrimidinecarbonitriles for target-specific applications (e.g., enzyme inhibition)?
Q. Methodological Insight :
- Use AutoDock Vina to model interactions with active sites (e.g., PDE4B enzyme).
- Validate predictions via SAR (structure-activity relationship) studies using halogenated analogs .
What are the challenges in scaling up laboratory-scale syntheses of pyrimidinecarbonitriles while maintaining regiochemical purity?
Advanced Research Question
Scale-up often introduces side reactions (e.g., oxidation of methoxy groups). highlights the use of controlled reagent addition and inert atmospheres to minimize byproducts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
